molecular formula C10H8N4O2 B14880947 6-oxo-N-(pyridin-2-yl)-1,6-dihydropyridazine-3-carboxamide

6-oxo-N-(pyridin-2-yl)-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B14880947
M. Wt: 216.20 g/mol
InChI Key: VORFZUMPOPERFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-oxo-N-(pyridin-2-yl)-1,6-dihydropyridazine-3-carboxamide is a heterocyclic compound that features a pyridazine ring fused with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxo-N-(pyridin-2-yl)-1,6-dihydropyridazine-3-carboxamide typically involves the reaction of pyridine-2-carboxylic acid hydrazide with ethyl acetoacetate under reflux conditions. The reaction proceeds through cyclization and subsequent oxidation to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

6-oxo-N-(pyridin-2-yl)-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine or pyridazine rings.

Scientific Research Applications

6-oxo-N-(pyridin-2-yl)-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-oxo-N-(pyridin-2-yl)-1,6-dihydropyridazine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 6-oxo-N-(pyridin-2-yl)-1,6-dihydropyridine-3-carboxamide
  • 6-oxo-N-(pyridin-2-yl)piperidine-3-carboxamide

Uniqueness

6-oxo-N-(pyridin-2-yl)-1,6-dihydropyridazine-3-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H8N4O2

Molecular Weight

216.20 g/mol

IUPAC Name

6-oxo-N-pyridin-2-yl-1H-pyridazine-3-carboxamide

InChI

InChI=1S/C10H8N4O2/c15-9-5-4-7(13-14-9)10(16)12-8-3-1-2-6-11-8/h1-6H,(H,14,15)(H,11,12,16)

InChI Key

VORFZUMPOPERFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC(=O)C2=NNC(=O)C=C2

Origin of Product

United States

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